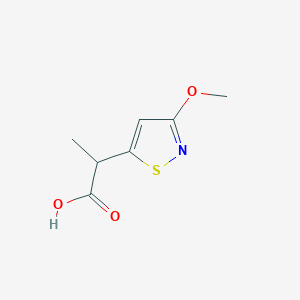

2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid

Description

2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a methoxy group at position 3 and a propanoic acid side chain at position 3. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3S/c1-4(7(9)10)5-3-6(11-2)8-12-5/h3-4H,1-2H3,(H,9,10) |

InChI Key |

NGLGLBFXWPLBFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=NS1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the esterification of an intermediate acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that compounds containing thiazole rings, such as 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid, exhibit notable antimicrobial , antifungal , and anticancer properties. The compound has shown potential in modulating enzyme activities and interacting with various biological targets, which may enhance its therapeutic efficacy against diseases like cancer and infections.

Drug Discovery

Due to its biological activity, this compound is explored as a lead compound in drug discovery. Its structure allows for modifications that could enhance efficacy or reduce toxicity, making it a versatile candidate for further research in medicinal chemistry.

Agricultural Applications

The compound also finds applications in agriculture, particularly as a potential agent to enhance plant growth and resistance to diseases. Its biological activity can be harnessed to develop new agrochemicals that improve crop yields and sustainability.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

Study on Antimicrobial Activity

In one study, the compound was tested against various microbial strains and demonstrated significant antimicrobial activity. This suggests its potential use as an antibiotic agent in treating infections caused by resistant bacteria.

Cancer Research

Another study focused on its anticancer properties, revealing that the compound could inhibit tumor growth in vitro. The findings indicated that it might interfere with cell cycle progression and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

- 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (Compound 26, ): This compound shares a thiazole ring but differs in side-chain length (pentanoic acid vs. propanoic acid) and substituents (phenylacetamido group). The phenylacetamido group may facilitate π-π stacking in target binding, a feature absent in the methoxy-substituted main compound .

- N-(5-(4-(5-Amino-1,3,4-thiadiazol-2-yl)butyl)thiazol-2-yl)-2-phenylacetamide (Compound 27, ): The addition of a thiadiazole-linked butyl chain introduces steric bulk and additional hydrogen-bonding sites. Compared to the main compound’s methoxy group, this structure may exhibit stronger interactions with enzymes like acetylcholinesterase or proteases .

Heterocyclic Variants: Oxazole and Thiophene Derivatives

- 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid (): Replacing thiazole’s sulfur with oxygen (oxazole) reduces electron delocalization, altering reactivity. The shorter acetic acid chain decreases acidity (pKa ~4.7 vs. This compound’s applications in coordination chemistry are noted due to its chelating ability .

- 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (): The thiophene-oxadiazole hybrid lacks the methoxy group but shares a propanoic acid chain. Oxadiazole’s electron-deficient nature may enhance metabolic stability compared to thiazole, though thiophene’s lower aromaticity could reduce binding affinity in biological systems .

Agrochemical Propanoic Acid Derivatives

- Fluazifop and Haloxyfop (): These herbicides feature phenoxy-propanoic acid backbones with pyridinyloxy substituents. Such structural differences highlight the role of electronegative substituents in pesticidal activity .

Imidazole and Pyrrole-Based Analogues

- 5-((2-Amino-4-phenyl-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one (): The imidazole core provides a basic nitrogen, enabling cation-π interactions absent in thiazole derivatives. The dioxinone ring in this compound may confer photolytic instability compared to the main compound’s simpler structure .

- Propanoic acid derivatives with pyrrole rings (): Complex pyrrole-based structures, such as those with carboxyethyl and methyl groups, exhibit extended conjugation and planar geometry. These features are critical for porphyrin-like biological activity but may reduce bioavailability compared to the main compound’s compact thiazole scaffold .

Comparative Data Table

*Calculated based on molecular formula C₇H₉NO₃S.

Key Research Findings

- Side-Chain Impact: Propanoic acid chains balance solubility and membrane permeability; longer chains (e.g., pentanoic acid) favor lipophilic interactions but may reduce oral bioavailability .

- Biological Relevance: Thiazole derivatives with aromatic substituents (e.g., phenylacetamido) show promise in antimicrobial applications, whereas methoxy groups may redirect activity toward anti-inflammatory targets .

Biological Activity

2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring and a propanoic acid functional group, contributing to its diverse biological properties. Its molecular formula is C_8H_9N_O_2S, with a molecular weight of approximately 185.25 g/mol. The presence of the methoxy group at the 3-position on the thiazole ring distinguishes it from other similar compounds, potentially enhancing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds containing thiazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

- Antifungal Properties : Similar thiazole derivatives have shown antifungal activity, suggesting that this compound may also possess such capabilities.

- Anticancer Potential : Initial findings indicate that this compound can modulate enzyme activities involved in cancer pathways. It has been noted to interact with key metabolic pathways associated with tumor growth.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may act on various enzymes and receptors involved in metabolic processes. For example:

- Enzyme Modulation : The compound appears to influence enzyme activities related to inflammation and bacterial growth, which could be pivotal in developing therapeutic strategies against infections and inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : The thiazole moiety is synthesized using appropriate precursors.

- Introduction of Propanoic Acid Group : This step often involves the use of carboxylic acid derivatives.

- Methoxy Group Addition : The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

These steps may vary based on the specific reagents and conditions used.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : A study examining thiazole derivatives reported significant antiproliferative effects against various cancer cell lines (IC50 values ranging from 5.10 µM to 22.08 µM). These findings suggest that modifications to the thiazole structure can enhance anticancer efficacy .

- Antimicrobial Studies : Another study highlighted the antibacterial properties of thiazole derivatives against both Gram-positive and Gram-negative bacteria, indicating that structural variations can lead to improved antimicrobial activity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Methylthiazol-5-yl)propanoic acid | C_9H_11N_O_2S | Contains a methyl group on the thiazole ring |

| 3-(Thiazol-5-yl)propanoic acid | C_8H_9N_O_2S | Lacks methoxy substitution but retains thiazole functionality |

| 3-(Methoxythiazolyl)propanoic acid | C_9H_{11}N_O_3S | Features additional methoxy groups enhancing solubility |

The unique combination of functional groups in this compound may enhance its biological activity compared to these structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis of thiazole-propanoic acid derivatives typically involves coupling reactions between thiazole intermediates and propanoic acid precursors. For example, microwave-assisted synthesis (as seen in triazole derivatives) can improve reaction efficiency by reducing time and enhancing yields . Optimal conditions may include using catalysts like DCC (dicyclohexylcarbodiimide) for carboxyl group activation and controlling temperature (e.g., 60–80°C) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer: Structural confirmation requires a combination of spectral techniques:

- NMR : H and C NMR to verify methoxy (-OCH), thiazole ring protons, and propanoic acid chain integrity.

- LC-MS : High-resolution mass spectrometry to confirm molecular weight (e.g., CHNOS, expected [M+H] = 188.03).

- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (C-O-C methoxy stretch) .

Q. What biological activities are associated with structurally similar propanoic acid derivatives?

- Methodological Answer: Propanoic acid derivatives with heterocyclic moieties (e.g., thiazoles, triazoles) often exhibit herbicidal or antifungal activity. For instance, haloxyfop (a pyridyloxy-phenoxy propanoic acid) inhibits acetyl-CoA carboxylase in plants . To evaluate the target compound, conduct enzymatic assays (e.g., ACCase inhibition) or antimicrobial disk diffusion tests, comparing results to known analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer:

- Substituent Variation : Synthesize analogs with modified thiazole substituents (e.g., replacing methoxy with ethoxy or halogen groups) to assess electronic effects.

- Docking Studies : Use tools like AutoDock Vina to model interactions with target enzymes (e.g., ACCase). Prioritize derivatives with improved binding scores for in vitro validation .

- In Vivo Testing : Compare herbicidal efficacy in model plants (e.g., Arabidopsis) under controlled greenhouse conditions .

Q. How should researchers address contradictions between solubility predictions and experimental data for this compound?

- Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. To resolve:

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect crystalline phases.

- HPLC Purity Check : Use a C18 column (50:50 acetonitrile/water + 0.1% TFA) to quantify impurities.

- Solubility Enhancement : Test co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., sodium or potassium salts) .

Q. What strategies are effective in resolving conflicting bioactivity data across different assay platforms?

- Methodological Answer:

- Assay Standardization : Use positive controls (e.g., fluazifop for herbicidal assays) to calibrate results .

- Dose-Response Curves : Generate IC values across multiple replicates to assess reproducibility.

- Mechanistic Studies : Combine enzymatic assays with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) to confirm target engagement .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices (e.g., soil or plant extracts)?

- Methodological Answer:

- Sample Preparation : Liquid-liquid extraction (ethyl acetate for acidic compounds) followed by SPE (C18 cartridges).

- Quantitative LC-MS/MS : Use a triple quadrupole instrument in MRM mode (e.g., transition m/z 188 → 142 for quantification). Validate with spiked recovery experiments (70–120% acceptable range) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer:

- Metabolite Prediction : Tools like GLORY or SyGMa predict oxidation sites (e.g., methoxy demethylation).

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with prolonged target interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.